Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate

Description

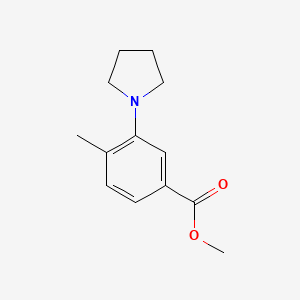

Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate (CAS: 151296-55-8) is a synthetic organic compound with the molecular formula C₁₄H₁₉NO₂. Its structure comprises a benzoate ester core substituted with a methyl group at the 4-position and a pyrrolidine ring at the 3-position. The compound is characterized by the SMILE string COC(=O)c1ccc(C)c(N2CCCC2)c1, reflecting its ester functionality and heterocyclic amine moiety .

Properties

IUPAC Name |

methyl 4-methyl-3-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-6-11(13(15)16-2)9-12(10)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVILSFLCWBZFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate typically involves the esterification of 4-methyl-3-(pyrrolidin-1-yl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methyl group attached to the benzene ring is oxidized to form a carboxylic acid group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-methyl-3-(pyrrolidin-1-yl)benzoic acid.

Reduction: 4-methyl-3-(pyrrolidin-1-yl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate is primarily explored for its role as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or create analogs for further investigation.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of methyl benzoates have been studied for their ability to inhibit bacterial topoisomerases, which are crucial targets in antibiotic development .

Table 1: Biological Activity Comparison

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate | Antibacterial | |

| TG100801 | Kinase Inhibitor |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Synthetic Routes

Common synthetic methods include:

- Esterification : Reacting benzoic acid derivatives with pyrrolidine.

- N-Alkylation : Modifying the nitrogen atom in the pyrrolidine ring to enhance solubility and bioavailability.

Antimalarial Research

Recent studies have highlighted the potential of similar compounds in treating malaria. For example, derivatives have shown promising antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting that this compound could be further investigated in this context .

Cancer Therapeutics

The compound's structural similarities to known kinase inhibitors suggest potential applications in cancer treatment, particularly in targeting pathways involved in tumor growth and metastasis .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥99% (pharmaceutical grade, analyzed via LCMS, GCMS, HPLC, NMR, and FTIR) .

- Applications: Primarily used as a pharmaceutical intermediate, fine chemical, and reagent in medicinal chemistry and biotechnology .

- Storage: Stable at room temperature, classified as non-hazardous for transport .

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate with analogous benzoate esters and heterocyclic derivatives, focusing on structural variations, physicochemical properties, and functional roles.

Structural and Functional Analogues

Key Comparative Insights

Substituent-Driven Bioactivity

- Pyrrolidine vs. Pyridazine/Isoxazole : The pyrrolidine group in this compound confers basicity and conformational flexibility, enhancing interactions with biological targets such as enzymes or receptors. In contrast, pyridazine (I-6230) and isoxazole (I-6473) rings introduce aromaticity and hydrogen-bonding capabilities, often improving binding affinity in receptor-targeted agents .

- Fluorinated Derivatives : The fluorinated chromene-pyrazolopyrimidine derivative (MW: 572.4 g/mol) exhibits higher molecular complexity and polarity, likely enhancing its role in kinase inhibition but reducing bioavailability compared to the less polar pyrrolidine-containing compound .

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters (e.g., this compound) generally exhibit higher metabolic stability than ethyl esters (e.g., I-6230 or I-6473), which may undergo faster hydrolysis in vivo .

- Unsubstituted Benzoates : Simple methyl benzoate (1a-e) lacks bioactive substituents, limiting its utility to precursor roles in hydrazide synthesis, unlike the functionalized derivatives .

Physicochemical Properties

- Melting Points : The fluorinated chromene derivative has a high melting point (258–260°C) due to its rigid, planar structure, whereas this compound’s room-temperature stability suggests a lower melting point, attributed to its flexible pyrrolidine moiety .

Biological Activity

Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula , features a benzoate moiety attached to a pyrrolidine ring. This structural arrangement is crucial for its biological activity, as the pyrrolidine group can interact with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds containing a pyrrolidine structure exhibit notable antibacterial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent antibacterial activity.

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Pyrrolidine Derivative A | Staphylococcus aureus | 75 |

| Pyrrolidine Derivative B | Escherichia coli | <125 |

| This compound | Pseudomonas aeruginosa | <100 |

The presence of halogen substituents in some derivatives has been linked to enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies indicate that certain pyrrolidine derivatives can inhibit fungal growth by disrupting cell membrane integrity and interfering with nucleic acid synthesis, similar to their antibacterial mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Compounds may interfere with DNA replication and RNA transcription, leading to cell death.

- Disruption of Cell Membrane Integrity : Some derivatives alter the permeability of bacterial cell membranes, causing leakage of essential cellular components.

- Enzyme Inhibition : Certain studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism, such as DNA gyrase and topoisomerase IV .

Case Studies and Research Findings

A recent study explored the synthesis and evaluation of this compound derivatives for their antimicrobial properties. The results highlighted the compound's effectiveness against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa, with MIC values indicating significant potency .

Moreover, another investigation focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that specific substitutions on the benzoate moiety could enhance antibacterial efficacy while maintaining low cytotoxicity towards human cells .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate?

- Methodological Answer: Synthesis optimization requires careful selection of reaction parameters. For analogous compounds, heating in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate (K₂CO₃) at 150°C for 20 hours facilitates nucleophilic aromatic substitution. Post-reaction, extraction with ethyl acetate (3×60 mL) and washing with ammonium chloride solution improve purity. Drying over MgSO₄ and solvent removal under reduced pressure yield the product. Challenges include minimizing side reactions from excess pyrrolidine and ensuring complete substitution .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer:

- NMR Spectroscopy: Compare experimental ¹H NMR data with literature values. For example, pyrrolidine protons typically resonate at δ 1.96–1.99 ppm (m, 4H) and δ 3.30–3.33 ppm (m, 4H), while aromatic protons appear between δ 6.75–7.61 ppm .

- X-ray Crystallography: Use programs like SHELXL for small-molecule refinement. High-resolution data can resolve bond lengths and angles, confirming the spatial arrangement of the methyl benzoate and pyrrolidine groups .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer: After synthesis, liquid-liquid extraction with ethyl acetate followed by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol or methanol can further enhance purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) to confirm homogeneity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. For example, an unexpected peak at δ 10.01 ppm (s, 1H) in related compounds corresponds to an aldehyde proton, suggesting incomplete substitution. Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray data to confirm structural integrity .

Q. What strategies are recommended for designing analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer: Modify substituents systematically:

- Pyrrolidine Ring: Replace with piperazine (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid derivatives) to alter basicity .

- Methyl Benzoate Group: Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to study electronic effects on reactivity .

- Aromatic Core: Explore fused-ring systems (e.g., pyrido[4,3-b]indole derivatives) to enhance π-π stacking interactions .

Q. What analytical challenges arise in impurity profiling of this compound, and how can they be addressed?

- Methodological Answer: Impurities may include unreacted precursors (e.g., 2-fluorobenzaldehyde) or byproducts from over-alkylation. Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) for separation. Compare retention times and fragmentation patterns with reference standards (e.g., pharmaceutical impurity libraries) .

Q. How can computational modeling aid in predicting the reactivity or crystallographic behavior of this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for substitution reactions.

- Molecular Docking: If bioactive, dock into target proteins (e.g., enzymes with pyrrolidine-binding pockets) using AutoDock Vina.

- Crystal Packing Analysis: Tools like Mercury (CCDC) predict crystal morphology based on hydrogen-bonding and van der Waals interactions .

Q. What experimental protocols ensure stability of this compound under varying storage conditions?

- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Monitor degradation by periodic HPLC analysis. For light-sensitive analogs (e.g., fluoro derivatives), use amber vials and avoid prolonged UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.